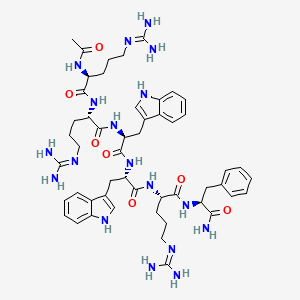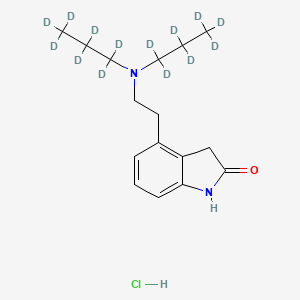
Ropinirole-d14 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ropinirole-d14 (hydrochloride) is a deuterated form of Ropinirole hydrochloride, a non-ergoline dopamine agonist. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Ropinirole. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole-d14 (hydrochloride) involves several steps:
Starting Material: The synthesis begins with the compound 4-[2-(dipropylamino)ethyl]indolin-2-one.
Hydrogenation: The starting material is dissolved in a solvent such as ethanol, methanol, or ethyl acetate, and hydrogenated using palladium on carbon (Pd/C) as a catalyst.
Substitution Reaction: The hydrogenated product undergoes a substitution reaction with p-methylbenzenesulfonyl chloride in the presence of pyridine, resulting in an intermediate compound.
Deuteration: The intermediate is then treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium, forming Ropinirole-d14.
Hydrochloride Formation: Finally, Ropinirole-d14 is dissolved in 1,4-dioxane containing hydrochloric acid and concentrated under reduced pressure to obtain Ropinirole-d14 (hydrochloride).
Industrial Production Methods
The industrial production of Ropinirole-d14 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ropinirole-d14 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the indolin-2-one ring, typically using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the carbonyl group of the indolin-2-one ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the dipropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolin-2-one ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
科学的研究の応用
Ropinirole-d14 (hydrochloride) has several scientific research applications:
Pharmacokinetics: The deuterium labeling allows researchers to trace the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolism Studies: It helps in studying the metabolic pathways and identifying metabolites of Ropinirole.
Drug Development: The compound is used in drug development to understand the pharmacological properties and optimize the therapeutic efficacy of Ropinirole.
Neuroscience Research: Ropinirole-d14 (hydrochloride) is used to study the effects of dopamine agonists on the central nervous system, particularly in the context of Parkinson’s disease and restless legs syndrome.
作用機序
Ropinirole-d14 (hydrochloride) exerts its effects by binding to dopamine D2, D3, and D4 receptors in the brain. By stimulating these receptors, it helps to compensate for the diminished dopamine levels, thereby improving motor function and reducing symptoms associated with Parkinson’s disease and restless legs syndrome. The compound has a higher affinity for D3 receptors compared to D2 and D4 receptors .
類似化合物との比較
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist with a similar mechanism of action but different receptor affinity profile.
Rotigotine: A dopamine agonist available as a transdermal patch, used for similar indications.
Apomorphine: A potent dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
Uniqueness
Ropinirole-d14 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracing in biological systems, offering valuable insights that are not possible with non-labeled compounds .
特性
分子式 |
C16H25ClN2O |
|---|---|
分子量 |
310.92 g/mol |
IUPAC名 |
4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,2D3,3D2,4D2,9D2,10D2; |
InChIキー |
XDXHAEQXIBQUEZ-YDHWZSPUSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].Cl |
正規SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


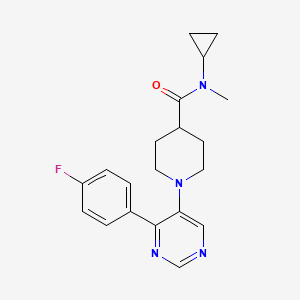
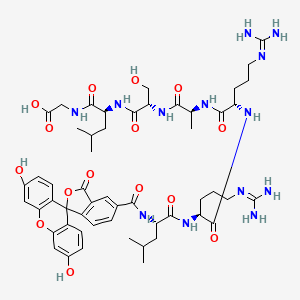
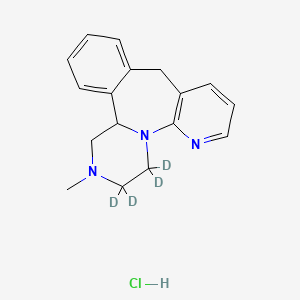

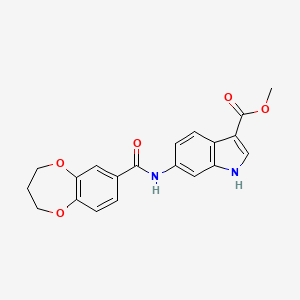

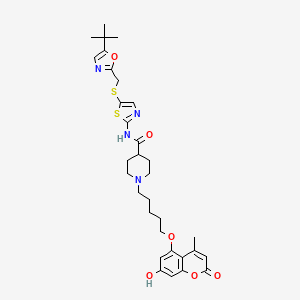
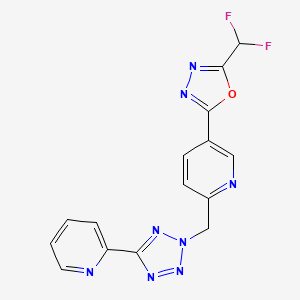
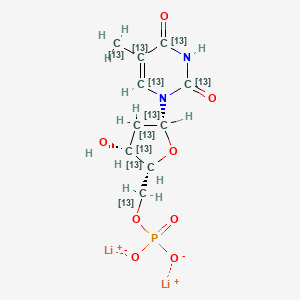

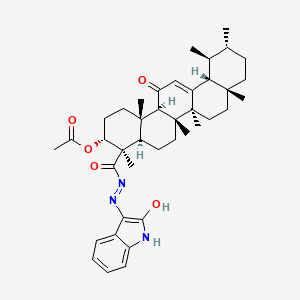
![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)

